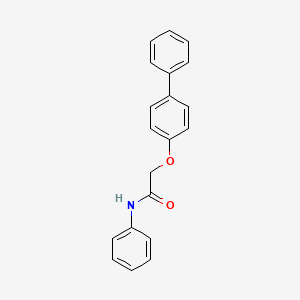

2-(4-biphenylyloxy)-N-phenylacetamide

Description

2-(4-Biphenylyloxy)-N-phenylacetamide is a phenylacetamide derivative characterized by a biphenylyloxy group attached to the acetamide scaffold. The biphenylyloxy moiety may enhance lipophilicity and binding affinity to biological targets compared to simpler phenoxy derivatives, though this hypothesis requires empirical validation .

Properties

IUPAC Name |

N-phenyl-2-(4-phenylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO2/c22-20(21-18-9-5-2-6-10-18)15-23-19-13-11-17(12-14-19)16-7-3-1-4-8-16/h1-14H,15H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOVPJLCMDCGVSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

2-(4-Fluorophenyl)-N-phenylacetamide Derivatives

- Structural Features: Fluorine substitution at the para position of the phenoxy group.

- Activity: PC3 (Prostate Carcinoma): Compounds 2b (IC50 = 52 μM) and 2c (IC50 = 80 μM) showed potent cytotoxicity, though less active than imatinib (IC50 = 40 μM) . MCF-7 (Breast Cancer): Compound 2c (IC50 = 100 μM) exhibited comparable activity to imatinib (IC50 = 98 μM) .

- Structure-Activity Relationship (SAR) : Nitro substituents (e.g., 2a–2c ) enhance cytotoxicity over methoxy groups (e.g., 2d–2f ), likely due to increased electron-withdrawing effects .

Table 1: Cytotoxicity of Selected Phenylacetamide Derivatives

| Compound | Substituent | IC50 (μM) | Target Cell Line | Reference |

|---|---|---|---|---|

| 2b | 4-Nitro | 52 | PC3 | |

| 2c | 4-Nitro | 80 (PC3), 100 (MCF-7) | PC3/MCF-7 | |

| Imatinib | Reference Drug | 40 (PC3), 98 (MCF-7) | PC3/MCF-7 |

Antitubercular Activity

2-(3-Fluoro-4-Nitrophenoxy)-N-phenylacetamide Derivatives

- Structural Features: Fluoro and nitro groups on the phenoxy ring.

- Activity :

- SAR : The nitro group is critical for activity, likely facilitating target engagement through redox interactions .

Antiviral Activity

2-(Isoquinolin-4-yl)-N-phenylacetamide

- Structural Features: Isoquinoline substitution.

- Activity : Demonstrated high binding affinity (−22.65 kcal/mol) to SARS-CoV-2 main protease (M<sup>pro</sup>), forming hydrogen bonds with HIS163 and GLU166 residues .

- Implications: The isoquinoline moiety occupies a hydrophobic pocket in M<sup>pro</sup>, suggesting that bulkier substituents (e.g., biphenylyloxy) might enhance binding .

Drug-like Properties

S-4: 2-(2-Methylquinolin-4-ylamino)-N-phenylacetamide

- Lipophilicity: Log D values of 0.54 (octanol/PBS) and −1.33 (cyclohexane/PBS) indicate moderate hydrophobicity .

- Plasma Protein Binding: 78.82%, comparable to propranolol (80–93%), suggesting favorable pharmacokinetics .

- Metabolic Stability : 36.07% remaining after metabolism, indicating moderate hepatic clearance .

Table 2: Pharmacokinetic Properties of S-4

| Property | Value | Reference |

|---|---|---|

| Log D (Octanol/PBS) | 0.54 | |

| Plasma Protein Binding | 78.82% | |

| Metabolic Stability | 36.07% remaining |

Alkylation of N-Substituted 2-Phenylacetamides

- Solvent Effects: Polar solvents like DMSO improve reaction yields (6.87 mmol product) compared to non-polar solvents (e.g., hexane: 5 mmol) .

- Catalysis : Phase-transfer catalysts in toluene enhance benzylation efficiency, a strategy applicable to synthesizing biphenylyloxy analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.